molecular formula C28H27N3O3 B14975548 1-(2,5-dimethylbenzyl)-8-methoxy-5-methyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

1-(2,5-dimethylbenzyl)-8-methoxy-5-methyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B14975548
M. Wt: 453.5 g/mol
InChI Key: VUMIEFRKJDQVLI-UHFFFAOYSA-N
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Description

1-[(2,5-DIMETHYLPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-DIMETHYLPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,5-DIMETHYLPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-DIMETHYLPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-DIMETHYLPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-8-methoxy-5-methyl-3-(3-methylphenyl)pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C28H27N3O3/c1-17-7-6-8-21(14-17)31-27(32)26-25(23-15-22(34-5)11-12-24(23)29(26)4)30(28(31)33)16-20-13-18(2)9-10-19(20)3/h6-15H,16H2,1-5H3

InChI Key

VUMIEFRKJDQVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)OC)N(C2=O)CC5=C(C=CC(=C5)C)C

Origin of Product

United States

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